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molecular formula C13H11N3O3S B8294571 4-[(5-Formyl-1-methyl-1H-pyrazol-4-yl)ethynyl]benzenesulfonamide

4-[(5-Formyl-1-methyl-1H-pyrazol-4-yl)ethynyl]benzenesulfonamide

Cat. No. B8294571
M. Wt: 289.31 g/mol
InChI Key: WLZZSFWMPFHGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642626B2

Procedure details

A mixture of 4-iodo-1-methyl-1H-pyrazol-5-carbaldehyde (500 mg), 4-ethynylbenzenesulfonic acid (383 mg), copper(I) iodide (20 mg), bis(triphenylphosphine)palladium(II) dichloride (149 mg), triethylamine (600 μL) and dimethylformamide (10 mL) was stirred at 80° C. for 4 hours. Thereafter, the reaction solution was filtrated with Celite, and the filtrate was then washed with water. The organic layer was dried over anhydrous sodium sulfate, and was then concentrated under a reduced pressure. The residue was purified by column chromatography (silica gel cartridge, chloroform/methanol=99:1 to 90:10), so as to obtain the title compound (580 mg) in the form of a light yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
149 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][N:5]([CH3:9])[C:6]=1[CH:7]=[O:8].[C:10]([C:12]1[CH:17]=[CH:16][C:15]([S:18]([OH:21])(=O)=[O:19])=[CH:14][CH:13]=1)#[CH:11].C([N:24](CC)CC)C>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN(C)C=O>[CH:7]([C:6]1[N:5]([CH3:9])[N:4]=[CH:3][C:2]=1[C:11]#[C:10][C:12]1[CH:17]=[CH:16][C:15]([S:18]([NH2:24])(=[O:21])=[O:19])=[CH:14][CH:13]=1)=[O:8] |^1:33,52|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
IC=1C=NN(C1C=O)C
Name
Quantity
383 mg
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
600 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
copper(I) iodide
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
149 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction solution was filtrated with Celite
WASH
Type
WASH
Details
the filtrate was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel cartridge, chloroform/methanol=99:1 to 90:10)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)C1=C(C=NN1C)C#CC1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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